
Ergoptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoptin is a natural product found in Scolochloa festucacea, Festuca rubra, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Endocrine and Metabolic Regulation
Research has highlighted the significant role of leptin, a hormone closely related to ergoptin, in regulating endocrine functions and energy balance. A study by Clement et al. (1998) described a mutation in the leptin receptor gene leading to obesity and pituitary dysfunction, showcasing leptin's vital role in several endocrine functions in humans. Furthermore, Ozata, Ozdemir, and Licinio (1999) explored the multiple endocrine defects, decreased sympathetic tone, and immune system dysfunctions associated with leptin deficiency, indicating new targets for leptin action and providing insights into the role of this compound in these processes (Clément et al., 1998); (Ozata, Ozdemir, & Licinio, 1999).
Neurophysiological and Cognitive Aspects
The cognitive-neurophysiological relevance of the neuropeptide S system, which is influenced by this compound, was investigated by Beste et al. (2013). This study shed light on how this compound might influence cognitive processes related to anxiety and stress response. Additionally, Bokura, Yamaguchi, and Kobayashi (2001) analyzed the electrophysiological basis for executive and inhibitory control of responses, providing insights into the possible effects of this compound on cognitive functions and inhibitory control (Beste et al., 2013); (Bokura, Yamaguchi, & Kobayashi, 2001).
Cardiovascular and Hematological Effects
The effects of this compound-related compounds on cardiovascular health were explored by Zanettini et al. (2007), who studied valvular heart disease associated with dopamine receptor agonists used in Parkinson's disease, a group of compounds related to this compound. Kumar et al. (2011) investigated the impact of ergocalciferol on recombinant human erythropoietin use, providing insights into this compound's potential influence on cardiovascular and hematological parameters (Zanettini et al., 2007); (Kumar et al., 2011).
Neurochemical Mechanisms and Behavioral Analysis
Fuxe et al. (1978) delved into the impact of ergot drugs, including this compound, on central monoaminergic mechanisms, particularly dopaminergic mechanisms. Their findings contribute to understanding the neurochemical pathways influenced by this compound and its potential therapeutic applications (Fuxe et al., 1978).
Eigenschaften
CAS-Nummer |
29475-05-6 |
|---|---|
Molekularformel |
C31H39N5O5 |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-4-ethyl-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H39N5O5/c1-5-30(29(39)36-24(12-17(2)3)28(38)35-11-7-10-25(35)31(36,40)41-30)33-27(37)19-13-21-20-8-6-9-22-26(20)18(15-32-22)14-23(21)34(4)16-19/h6,8-9,13,15,17,19,23-25,32,40H,5,7,10-12,14,16H2,1-4H3,(H,33,37)/t19-,23-,24-,25+,30-,31+/m1/s1 |
InChI-Schlüssel |
JFRCRHHCXKEHBW-YKAZNSBZSA-N |
Isomerische SMILES |
CC[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Kanonische SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Synonyme |
beta-ergoptine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


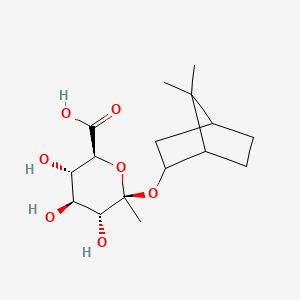
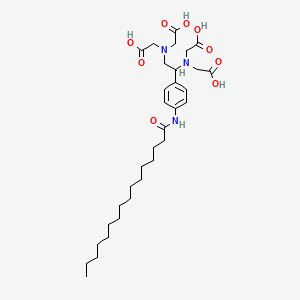
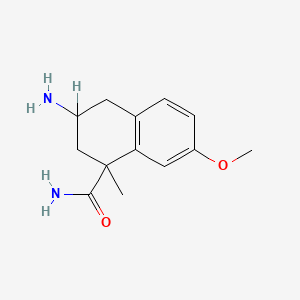

![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
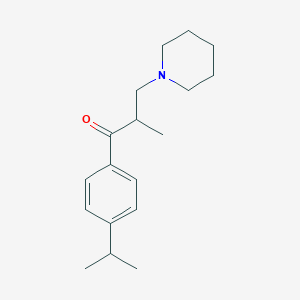
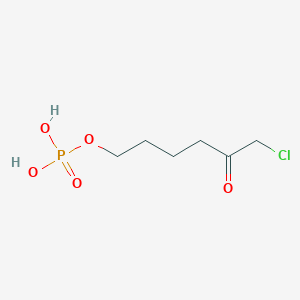

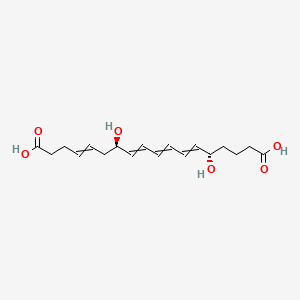
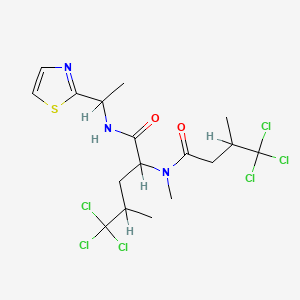
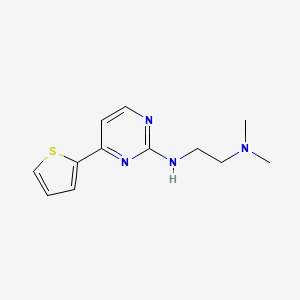


![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)
